5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a furan ring with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring is synthesized separately, often through cyclization reactions involving furfural or other furan precursors.
Coupling of Furan and Phenyl Groups: The furan ring is then coupled to the phenyl group through a carboxamide linkage, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones and pyrrolizines.
Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid and furan-3-carboxamide.
Phenyl Derivatives: Compounds with a phenyl group, such as phenylalanine and phenylacetic acid.
Uniqueness
5-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a pyrrolidine ring, phenyl group, and furan ring with a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2490404-58-3 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.